molecular formula C20H18ClNO4S2 B15107433 6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15107433
M. Wt: 435.9 g/mol
InChI Key: NKCBUVWIICYVCF-SFQUDFHCSA-N
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Description

6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with thiosemicarbazide to yield the thiazolidinone ring. The final step involves the addition of hexanoic acid under acidic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The furan and thiazolidinone rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
  • (5E)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid

Uniqueness

6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanoic acid chain differentiates it from other similar compounds, potentially affecting its solubility and bioavailability.

Properties

Molecular Formula

C20H18ClNO4S2

Molecular Weight

435.9 g/mol

IUPAC Name

6-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C20H18ClNO4S2/c21-14-6-4-5-13(11-14)16-9-8-15(26-16)12-17-19(25)22(20(27)28-17)10-3-1-2-7-18(23)24/h4-6,8-9,11-12H,1-3,7,10H2,(H,23,24)/b17-12+

InChI Key

NKCBUVWIICYVCF-SFQUDFHCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Origin of Product

United States

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